molecular formula C12H19N3O2S B3856381 N'-[4-(diethylamino)benzylidene]methanesulfonohydrazide

N'-[4-(diethylamino)benzylidene]methanesulfonohydrazide

Cat. No. B3856381
M. Wt: 269.37 g/mol
InChI Key: ZMBLYAZHQGBCRY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(diethylamino)benzylidene]methanesulfonohydrazide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been widely used in veterinary medicine for the treatment of bacterial infections in animals. This compound has also been studied for its potential use in human medicine, particularly in the treatment of malaria.

Mechanism of Action

Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria and parasites. Folic acid is necessary for the production of DNA, RNA, and proteins, so the inhibition of its synthesis leads to the death of the organism.
Biochemical and Physiological Effects
Sulfaquinoxaline has been shown to have low toxicity in animals and humans. However, it can cause adverse effects such as hypersensitivity reactions, blood disorders, and liver damage in some individuals.

Advantages and Limitations for Lab Experiments

Sulfaquinoxaline is a relatively inexpensive and widely available antibiotic, making it a useful tool for research. However, its effectiveness against certain bacterial strains may be limited, and it may not be suitable for use in all experimental conditions.

Future Directions

1. Further studies are needed to determine the optimal dosage and administration of N'-[4-(diethylamino)benzylidene]methanesulfonohydrazideline for the treatment of malaria.
2. Research could focus on the development of new formulations of N'-[4-(diethylamino)benzylidene]methanesulfonohydrazideline that are more effective against resistant bacterial strains.
3. Studies could investigate the potential use of N'-[4-(diethylamino)benzylidene]methanesulfonohydrazideline in combination with other antibiotics or antimalarials to enhance its efficacy.
4. Further research is needed to fully understand the mechanism of action of N'-[4-(diethylamino)benzylidene]methanesulfonohydrazideline and its effects on bacterial and parasitic cells.
5. Studies could investigate the potential use of N'-[4-(diethylamino)benzylidene]methanesulfonohydrazideline in other areas of medicine, such as cancer treatment or autoimmune disorders.

Scientific Research Applications

Sulfaquinoxaline has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacterial pathogens, including Escherichia coli, Salmonella spp., and Campylobacter spp. This compound has also been studied for its potential use in the treatment of malaria, as it has been shown to be effective against the Plasmodium falciparum parasite.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-4-15(5-2)12-8-6-11(7-9-12)10-13-14-18(3,16)17/h6-10,14H,4-5H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBLYAZHQGBCRY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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